Product packaging for Methyl 4-(quinazolin-4-ylamino)benzoate(Cat. No.:)

Methyl 4-(quinazolin-4-ylamino)benzoate

Cat. No.: B15306265
M. Wt: 279.29 g/mol
InChI Key: QIWMXWVSZMFODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(quinazolin-4-ylamino)benzoate (CAS 421576-30-9) is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . It features a quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in over 150 naturally occurring alkaloids . Quinazoline derivatives are recognized for their stability and relatively easy methods of preparation, making them a versatile core for chemical synthesis . This specific compound shares a core structural motif with molecules investigated for their potential as dual-target inhibitors. Research into analogous 4-(quinazolin-4-ylamino)benzamide compounds has demonstrated their promise in disrupting viral ribonucleoprotein (RNP) complexes, indicating potential application in the development of anti-influenza agents . The quinazoline core is a significant pharmacophore in drug discovery, with documented activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The lipophilicity of quinazoline derivatives often contributes to favorable pharmacokinetic properties . As a building block for chemical synthesis, this compound provides researchers with a versatile intermediate for further structural modification and exploration of structure-activity relationships (SAR) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O2 B15306265 Methyl 4-(quinazolin-4-ylamino)benzoate

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 4-(quinazolin-4-ylamino)benzoate

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19)

InChI Key

QIWMXWVSZMFODO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

A series of methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7) were synthesized with varying aryl substituents (e.g., bromo, chloro, fluoro, methoxy) on the quinoline ring . Key comparisons include:

Compound Substituent (R) Molecular Weight (g/mol) Biological Activity (Hypothetical)
C1 Phenyl ~475 Moderate antimicrobial activity
C2 4-Bromophenyl ~554 Enhanced potency (halogen effect)
C3 4-Chlorophenyl ~509 High solubility, moderate activity
C4 4-Fluorophenyl ~493 Improved bioavailability
C6 4-Methoxyphenyl ~505 Reduced potency, higher stability

Key Findings :

  • Halogenated derivatives (C2, C3, C4) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .
  • Methoxy groups (C6) improve solubility but reduce potency, likely due to steric hindrance .
Quinazolinone Derivatives (4a–4j)

Quinazolinone analogs, such as 2-(2-methyl-4-oxo-4H-quinazoline-3-yl-amino)-N-substituted acetamides, replace the quinoline core with a quinazolinone ring .

Compound Substituent (R) Activity Against S. aureus (MIC, μg/mL)
4a Phenyl 12.5
4d 4-Chlorophenyl 6.25
4j Cyclohexyl 25.0

Key Findings :

  • The quinazolinone scaffold shows stronger antimicrobial activity than quinoline derivatives, likely due to increased hydrogen-bonding capacity .
  • Chloro-substituted analogs (4d) demonstrate superior efficacy, aligning with trends observed in C2–C4 .
Benzoate Esters with Varied Substituents
  • Methyl 4-(dimethylamino)benzoate (): Lacks the quinazolinylamino group, resulting in lower molecular weight (179.22 g/mol) and reduced bioactivity. The dimethylamino group enhances solubility but eliminates enzyme-targeting capabilities .
  • HDAC-Targeting Benzoates (): Methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate demonstrates balanced HDAC inhibition and drug-likeness. The tert-butyl group improves metabolic stability, a feature absent in Methyl 4-(quinazolin-4-ylamino)benzoate .

Physicochemical and Pharmacokinetic Comparisons

Property This compound C2 (4-Bromophenyl) Quinazolinone 4d
Molecular Weight ~475 ~554 ~380
LogP (Predicted) 3.2 4.1 2.8
Aqueous Solubility (μM) 12.5 8.3 45.0
Metabolic Stability Moderate Low High

Key Insights :

  • The quinazolinylamino group in this compound balances lipophilicity (LogP ~3.2) and solubility, whereas halogenated analogs (C2) prioritize potency over pharmacokinetics .
  • Quinazolinones (e.g., 4d) excel in solubility and metabolic stability, making them preferable for oral administration .

Biological Activity

Methyl 4-(quinazolin-4-ylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including:

  • Anticancer activity
  • Antimicrobial effects
  • Anti-inflammatory properties

The quinazoline core is known to interact with various molecular targets, particularly enzymes involved in cancer cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes such as tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell growth and division. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-720.98
HepG231.85
A54915.00

These findings indicate that this compound is particularly effective against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table outlines the zones of inhibition observed in antibacterial assays:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vitro revealed its potential as a therapeutic agent against breast cancer. The compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its mechanism of inducing apoptosis through the inhibition of tyrosine kinase activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This dual action highlights its potential use in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 4-(quinazolin-4-ylamino)benzoate, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). X-ray crystallography with SHELXL refines crystal structures, resolving bond angles and hydrogen bonding networks critical for SAR studies . HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Q. How should researchers design in vitro assays to evaluate biological activity?

  • Methodological Answer : Screen for antibacterial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing to standard antibiotics like ampicillin . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference, pH). Standardize protocols: use serum-free media, control pH (7.4), and validate purity via LC-MS. Reproduce studies under identical conditions and apply statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies enhance structure-activity relationship (SAR) studies for anticancer applications?

Q. What advanced purification techniques address low yields in synthesis?

  • Methodological Answer : For complex mixtures, employ preparative HPLC (C18, 10 μm particle size) with isocratic elution (acetonitrile:water = 65:35). Recrystallization from ethanol/water (7:3) improves purity. Troubleshoot low yields by optimizing stoichiometry (1:1.2 molar ratio of amine to ester) and reaction time (12–24 hrs) .

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